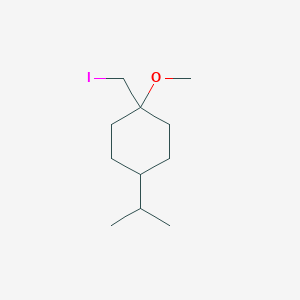

1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane

Description

1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane is a halogenated cyclohexane derivative featuring an iodomethyl group, a methoxy substituent, and an isopropyl group on a cyclohexane ring. This compound is structurally related to intermediates used in liquid crystal synthesis (e.g., 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene) .

Properties

Molecular Formula |

C11H21IO |

|---|---|

Molecular Weight |

296.19 g/mol |

IUPAC Name |

1-(iodomethyl)-1-methoxy-4-propan-2-ylcyclohexane |

InChI |

InChI=1S/C11H21IO/c1-9(2)10-4-6-11(8-12,13-3)7-5-10/h9-10H,4-8H2,1-3H3 |

InChI Key |

ZXNXJFQLTXCOHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)(CI)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation Reactions

Alkylation is a crucial step in forming the cyclohexane backbone. This can be achieved through reactions involving alkyl halides and cyclohexane derivatives.

Iodination Reactions

Iodination involves introducing an iodine atom into the molecule. This is typically done using iodine or iodine-containing reagents in the presence of a catalyst.

Methoxylation Reactions

Methoxylation involves adding a methoxy group ($$-OCH_3$$) to the molecule. This can be achieved using methanol or other methoxylation reagents.

Analysis of Preparation Methods

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1. Alkylation | Alkylation | Isopropyl halide, base | Solvent (e.g., THF), room temperature |

| 2. Iodination | Halogenation | Iodine, catalyst | Solvent (e.g., dichloromethane), low temperature |

| 3. Methoxylation | Nucleophilic substitution | Methanol, base | Solvent (e.g., methanol), reflux |

Research Findings

While specific research findings for This compound are limited, general trends in organic synthesis suggest that careful control of reaction conditions, such as temperature and solvent choice, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Hydroxymethyl derivatives.

Oxidation Reactions: Aldehydes or carboxylic acids.

Reduction Reactions: Alcohols or alkanes.

Scientific Research Applications

1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Halogen and Alkoxy Group Variations

- 1-(Bromomethyl)-1-ethoxy-4-(propan-2-yl)cyclohexane (C₁₂H₂₃BrO): Replaces iodine with bromine and methoxy with ethoxy. Bromine’s smaller atomic radius and lower molecular weight (263.21 g/mol vs.

- 1-Cyclopropoxy-1-(iodomethyl)-4-(propan-2-yl)cyclohexane (C₁₃H₂₃IO):

Aromatic vs. Cyclohexane Backbones

- 1-[4-(Iodomethyl)cyclohexyl]-4-methylbenzene :

- Replaces the methoxy group with a para-methylbenzene ring.

- The benzene ring introduces π-π stacking interactions, enhancing crystallinity. The angle between the cyclohexane and benzene planes (67.23°) creates a twisted conformation, reducing packing efficiency compared to the fully aliphatic target compound .

Simplified Base Structure

- 1-Methyl-4-(propan-2-yl)cyclohexane :

Physicochemical Properties

While specific data (e.g., melting points) for the target compound are unavailable, trends can be inferred:

- Polarity and Reactivity: The iodomethyl group increases polarity and susceptibility to nucleophilic substitution compared to bromine or chlorine analogs .

- Conformational Effects :

- Chair conformations dominate in cyclohexane derivatives. Para-substituents (e.g., isopropyl and iodomethyl) minimize steric strain, favoring applications in liquid crystals where molecular alignment is critical .

Biological Activity

1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cyclohexane can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(Iodomethyl)-... | Staphylococcus aureus | 2.6 | |

| 1-(Iodomethyl)-... | Candida albicans | 3.5 |

Anti-inflammatory Activity

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It is hypothesized that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in inflammatory responses.

Anticancer Activity

The anticancer potential of similar compounds has been evaluated, with some showing promising results against various cancer cell lines. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on breast cancer and prostate cancer cells.

Case Studies

Study 1: Antimicrobial Properties

A study conducted by Elsoy and Muhammad evaluated the antimicrobial activity of several cyclohexane derivatives, including those similar to this compound. The results indicated a notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents.

Study 2: Anticancer Effects

In another study focusing on anticancer activity, derivatives were tested against human cancer cell lines. The compound exhibited an IC50 value indicating effective cytotoxicity against specific cancer types, supporting further investigation into its mechanisms of action.

The biological activities of this compound may involve:

- Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for microbial survival.

- Apoptosis Induction : In cancer cells, the compound might trigger apoptosis through intrinsic pathways involving mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane, and what reaction conditions are typically employed?

- Methodological Answer: The compound is synthesized via iodination of cyclohexanol derivatives. A typical approach involves nucleophilic substitution using iodinating agents (e.g., NaI or KI) under heated conditions (60–80°C) in polar aprotic solvents like dichloromethane or ethanol. Cyclohexanol intermediates are first functionalized with methoxy and isopropyl groups, followed by iodination at the methyl position . Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. How can the purity and structural integrity of this compound be verified using spectroscopic methods?

- Methodological Answer:

- NMR Spectroscopy: Compare experimental and NMR data with computational predictions (e.g., DFT calculations) to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS): Use high-resolution MS to validate the molecular ion peak (e.g., [M+H]) and fragment patterns consistent with the iodomethyl group.

- FTIR: Confirm the presence of methoxy (C-O stretch at ~1100 cm) and cyclohexane ring vibrations (C-H stretches at ~2900 cm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) due to potential iodine release.

- Store in amber glass vials at 2–8°C to prevent photodegradation.

- Dispose of waste via halogen-specific protocols, as iodine-containing compounds may require neutralization with sodium thiosulfate .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational modeling and experimental data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer:

- Perform conformational analysis using molecular dynamics (MD) simulations to identify low-energy conformers. Compare computed NMR shifts (via software like Gaussian or ADF) with experimental data, focusing on discrepancies in methoxy or iodomethyl regions.

- Use X-ray crystallography to resolve ambiguities in stereochemistry. For example, compare experimental unit cell parameters (e.g., space group, bond angles) with crystallographic databases (e.g., Cambridge Structural Database) .

Q. How can reaction conditions be optimized to mitigate steric hindrance during iodination steps in the synthesis?

- Methodological Answer:

- Solvent Optimization: Switch to less polar solvents (e.g., toluene) to reduce solvation effects and enhance nucleophilic attack.

- Temperature Control: Conduct reactions at lower temperatures (e.g., 40°C) to slow competing side reactions while maintaining iodide reactivity.

- Catalyst Use: Introduce phase-transfer catalysts (e.g., tetrabutylammonium iodide) to improve iodide accessibility in biphasic systems .

Q. What analytical approaches are recommended for characterizing stereoisomers or conformational isomers of this compound?

- Methodological Answer:

- Chiral HPLC: Separate enantiomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.

- Vibrational Circular Dichroism (VCD): Differentiate diastereomers by comparing experimental VCD spectra with density functional theory (DFT)-generated spectra.

- Dynamic NMR: Monitor coalescence temperatures to assess energy barriers between conformational isomers .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.